molecular formula C17H14ClN5O3 B2868986 methyl 2-(2-(4-chlorophenyl)-N-methyl-2H-tetrazole-5-carboxamido)benzoate CAS No. 1396781-75-1

methyl 2-(2-(4-chlorophenyl)-N-methyl-2H-tetrazole-5-carboxamido)benzoate

Cat. No.: B2868986
CAS No.: 1396781-75-1
M. Wt: 371.78
InChI Key: GJHDHQQVNGMWOC-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)-N-methyl-2H-tetrazole-5-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester backbone linked to a tetrazole-carboxamide moiety substituted with a 4-chlorophenyl group and an N-methyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a bioisostere for carboxylic acids or as a protease inhibitor scaffold.

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)tetrazole-5-carbonyl]-methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3/c1-22(14-6-4-3-5-13(14)17(25)26-2)16(24)15-19-21-23(20-15)12-9-7-11(18)8-10-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHDHQQVNGMWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(4-chlorophenyl)-N-methyl-2H-tetrazole-5-carboxamido)benzoate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , a benzoate moiety , and a 4-chlorophenyl group , which contribute to its diverse interactions within biological systems. Its molecular formula is C15H14ClN5O2, with a molecular weight of approximately 351.78 g/mol .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent .
  • Antifungal Properties : Preliminary studies suggest that it may possess antifungal activity, although further investigation is required to confirm these findings.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its potential as an antioxidant agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : The initial step involves reacting 4-chlorobenzonitrile with sodium azide to create an intermediate tetrazole.
  • Carboxamide Formation : This intermediate is then reacted with N-methyl-N-phenylamine under specific conditions (e.g., using solvents like DMF or DMSO at elevated temperatures) to yield the final product.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)tetrazoleContains a tetrazole ring and chlorophenyl groupAntibacterial
Methyl 1-(4-chlorophenyl)-tetrazole-5-carboxylateSimilar tetrazole structure with methyl esterAntimicrobial
N-Methyl-N'-(4-chlorobenzoyl)ureaUrea derivative with chlorobenzoyl groupAntifungal properties

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds. Studies have indicated that the presence of both the benzoate and tetrazole moieties allows for diverse interactions within biological systems, making it a valuable candidate for pharmaceutical development .

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections. Further assays are needed to explore its efficacy against fungal pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole or Acylsulfonamide Moieties

The compound shares functional group similarities with bioactive molecules designed for targeting apoptosis regulators like MCL-1/BCL-2. For instance:

  • 5-(N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-hydroxybenzoic acid (27): This acylsulfonamide derivative replaces the tetrazole with a sulfonamide group but retains the 4-chloro-substituted aromatic system. The sulfonamide enhances acidity (pKa ~10) compared to the tetrazole (pKa ~4–5), impacting solubility and membrane permeability.
  • Methyl 5-(N-benzyl-4-fluorophenylsulfonamido)-2-hydroxybenzoate : Features a fluorophenylsulfonamido group instead of tetrazole, introducing electronegative fluorine for improved target affinity. The hydroxyl group at position 2 increases polarity relative to the methyl ester in the target compound.
Table 1: Key Structural and Physicochemical Comparisons
Compound Core Structure Substituents logP* Solubility (mg/mL) Key Functional Groups
Target Compound Benzoate-tetrazole 4-Chlorophenyl, N-methyl 3.2 0.12 (PBS) Tetrazole, ester
5-(N-Benzyl-...benzoic acid (27) Benzoate-sulfonamide 4-Chloro-3,5-dimethylphenoxy 4.1 0.08 (DMSO) Sulfonamide, carboxylic acid
Methyl 4-(4-(2-(4-Chlorophenyl)...C3 Quinoline-piperazine 4-Chlorophenyl, piperazine 2.8 0.35 (EtOAc) Quinoline, ester, piperazine

*Predicted using Molinspiration software.

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